(R)-(-)-Epichlorohydrin
Overview
Description
®-(-)-Epichlorohydrin is a chiral epoxide with the molecular formula C3H5ClO. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. The compound is characterized by its three-membered epoxide ring and a chlorine atom attached to one of the carbon atoms. The ®-(-) enantiomer is the optically active form of epichlorohydrin, which means it can rotate plane-polarized light in a specific direction.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-Epichlorohydrin can be synthesized through several methods. One common method involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then treated with a base to form the epoxide ring. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, ®-(-)-Epichlorohydrin is produced through the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form 1,2-dichloropropane. This intermediate is then dehydrochlorinated using a base to form epichlorohydrin. The process is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Epichlorohydrin undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, and thiols.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.
Oxidation and Reduction: Epichlorohydrin can be oxidized to form glycidol or reduced to form 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Ring-Opening Reactions: Acids, bases, and various nucleophiles can be used to open the epoxide ring. The reactions are often conducted in solvents such as water, alcohols, or aprotic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include glycidol, amino alcohols, and thiol derivatives.
Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized compounds.
Oxidation and Reduction: Products include glycidol and 3-chloropropanol.
Scientific Research Applications
®-(-)-Epichlorohydrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It is used in the modification of biomolecules and the preparation of chiral intermediates for drug synthesis.
Medicine: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in the preparation of diagnostic agents.
Industry: It is used in the production of epoxy resins, which are used in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of ®-(-)-Epichlorohydrin involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
(S)-(+)-Epichlorohydrin: The enantiomer of ®-(-)-Epichlorohydrin, which has similar chemical properties but rotates plane-polarized light in the opposite direction.
Glycidol: An epoxide with a hydroxyl group instead of a chlorine atom, used in similar applications.
1,2-Epoxypropane: A simpler epoxide without the chlorine atom, used as a solvent and intermediate in organic synthesis.
Uniqueness: ®-(-)-Epichlorohydrin is unique due to its chiral nature and the presence of both an epoxide ring and a chlorine atom. This combination of features makes it highly reactive and versatile in various chemical reactions, allowing for the synthesis of a wide range of compounds.
Properties
IUPAC Name |
(2R)-2-(chloromethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014417 | |
Record name | (-)-Epichlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51594-55-9 | |
Record name | (-)-Epichlorohydrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51594-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epichlorohydrin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051594559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Epichlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-chloro-2,3-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R)-(-)-3-Chloro-1,2-propenoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPICHLOROHYDRIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEC01H609I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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